N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a hydroxyethyl group and a phenylbutanamide moiety, making it a unique and potentially valuable molecule in various fields of research and industry.
Mechanism of Action
Target of Action
Furan and indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide” as well.
Mode of Action
The mode of action of furan and indole derivatives can vary widely depending on the specific compound and its targets .
Biochemical Pathways
Furan and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of furan and indole derivatives can also vary widely. For instance, some furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
The molecular and cellular effects of furan and indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with 2-phenylbutanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method can be advantageous due to its efficiency and simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler analog with a furan ring and a carboxamide group.
2-Phenylfuran: Lacks the hydroxyethyl group but retains the furan and phenyl moieties.
Furan-3-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyethyl and phenylbutanamide groups.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is unique due to its combination of a furan ring, hydroxyethyl group, and phenylbutanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-14(12-6-4-3-5-7-12)16(19)17-10-15(18)13-8-9-20-11-13/h3-9,11,14-15,18H,2,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKIMMOUYCHKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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